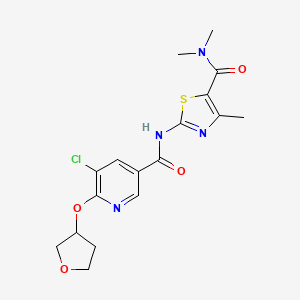
2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a nicotinamide moiety, and a tetrahydrofuran group. This combination gives the compound its distinct chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving α-halo ketones and thiourea.
Nicotinamide Formation: This involves the amidation of nicotinic acid with a suitable amine under dehydrating conditions.
Tetrahydrofuran Incorporation: The tetrahydrofuran group is introduced via an etherification reaction, often using tetrahydrofuran-3-ol as a starting material.
Industrial Production Methods
Industrial production scales up the synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key steps are monitored using in-line spectroscopic techniques to control the quality of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the tetrahydrofuran group, potentially forming hydroxy derivatives.
Reduction: Reduction reactions can target the nicotinamide or thiazole rings, leading to the formation of reduced forms which might exhibit different biological activities.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reactions: Using nucleophiles like amines or thiols under mild conditions
Major Products
Oxidation Products: Hydroxy derivatives at the tetrahydrofuran group
Reduction Products: Reduced nicotinamide or thiazole derivatives
Substitution Products: Functionalized derivatives with various biological activities
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of functional materials with specific electronic properties.
Biology
Enzyme Inhibition: Functions as an inhibitor for specific enzymes involved in metabolic pathways.
Signal Transduction: Modulates signaling pathways by interacting with target proteins.
Medicine
Anticancer: Potential use as an anticancer agent by disrupting critical cellular pathways.
Anti-inflammatory: Exhibits anti-inflammatory properties by inhibiting key mediators of inflammation.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agriculture: Investigated for its potential use in crop protection products.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby altering their activity. Its unique structure allows it to fit into the active sites of these proteins, modulating their function. Key pathways involved include the inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-5-((tetrahydrofuran-2-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide
2-(5-Chloro-6-((tetrahydrofuran-4-yl)oxy)nicotinamido)-N,N,3-trimethylthiazole-5-carboxamide
2-(5-Chloro-6-((tetrahydropyran-4-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide
Uniqueness
Compared to its analogs, 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide exhibits superior binding affinity to specific molecular targets due to the position of the tetrahydrofuran group. This enhances its biological activity and makes it a more potent compound for research and therapeutic applications.
This compound's unique structural elements and the diverse range of reactions and applications it is involved in make it a valuable asset in scientific research, with the potential for significant impact in various industries.
Properties
IUPAC Name |
2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-9-13(16(24)22(2)3)27-17(20-9)21-14(23)10-6-12(18)15(19-7-10)26-11-4-5-25-8-11/h6-7,11H,4-5,8H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUQSORXPZQJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
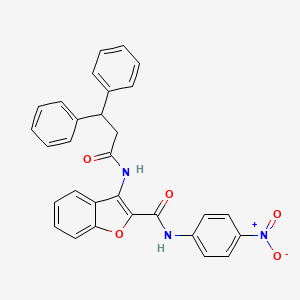
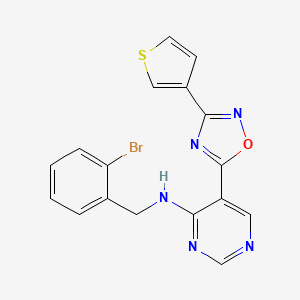
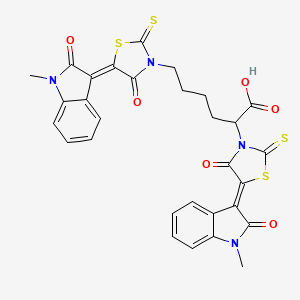
![1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride](/img/structure/B2539540.png)
![2,5-dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2539544.png)

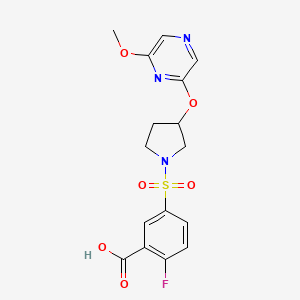
![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2539552.png)
![ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)
![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2539558.png)
